N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 423.06327167 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-12-9-15(24-3)18(10-13(12)2)27(22,23)20-11-14-6-7-17(26-14)19(21)16-5-4-8-25-16/h4-10,19-21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKDFDPYFSRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique thiophene core structure and various functional groups. This compound is categorized under sulfonamides, which are recognized for their antibacterial properties. The exploration of its biological activity is critical for understanding its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.5 g/mol. The presence of thiophene rings enhances its stability and electronic properties, making it a candidate for various biological interactions.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.5 g/mol |
| Functional Groups | Hydroxy, Sulfonamide |
| Core Structure | Thiophene |
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve the inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides.
Anticancer Activity
Recent research has indicated potential anticancer properties of compounds with similar structures. For instance, studies on related thiophene-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation at low concentrations. The specific binding interactions and affinities with target proteins need further elucidation to confirm similar effects for this compound.
The biological mechanisms through which this compound exerts its effects are not yet fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways related to bacterial growth and cancer cell proliferation.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that compounds with structural similarities to this compound showed significant antibacterial activity against ESKAPE pathogens.
- Anticancer Potential : Another investigation into related thiophene derivatives indicated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that further research could reveal similar benefits for this compound.
- Mechanistic Insights : Research focusing on the binding affinity of sulfonamides to bacterial enzymes has provided insights into how modifications in the chemical structure can enhance or diminish biological activity.
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